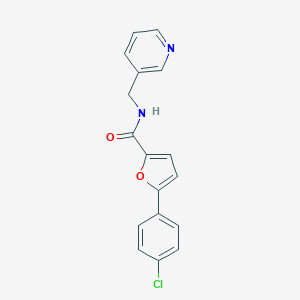
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its high potency and specificity. It has been shown to have activity against a variety of cancer cell lines at low concentrations. However, one limitation is that it may have off-target effects, which could complicate data interpretation. In addition, this compound may be difficult to synthesize on a large scale, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its mechanism of action and efficacy in animal models of these diseases. Another area of interest is its potential as a therapeutic agent for cancer. Future studies should focus on optimizing the synthesis method and investigating its activity against a wider range of cancer cell lines. Finally, this compound may have potential applications in other areas of medicine, such as inflammation and autoimmune diseases, which should be explored in future research.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with furan-2-carboxamide in the presence of a base to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H13ClN2O2 |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-5-3-13(4-6-14)15-7-8-16(22-15)17(21)20-11-12-2-1-9-19-10-12/h1-10H,11H2,(H,20,21) |
Clave InChI |
AHWGELOLRNHFKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)



![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)